8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Overview
Description
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a compound belonging to the oxadiazocine family. This class of molecules is characterized by its intricate structure and significant potential for various applications in scientific research and industry. This compound has garnered interest due to its unique chemical properties and the potential for diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves a multi-step process. Key steps include:
Bromination: : Introduction of the bromo group to a precursor compound under controlled conditions.
Cyclization: : Formation of the oxadiazocine ring through specific reagents and conditions.
Functionalization: : Introduction of the methyl and phenethyl groups through substitution reactions.
Industrial Production Methods
Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Conversion to oxidized forms using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction to more saturated forms using agents like hydrogen gas and a palladium catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions can be carried out to modify the compound further.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Major products depend on the specific reaction conditions but include derivatives with altered functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one finds applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: : Utilized in the production of specialized materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exerts its effects involves:
Molecular Targets: : Likely interacts with specific enzymes or receptors.
Pathways Involved: : May influence signaling pathways or metabolic routes within cells.
Comparison with Similar Compounds
Compared to other oxadiazocine derivatives, 8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one stands out due to its unique structural features, such as the bromine substituent and the phenethyl group.
Similar Compounds
Other Oxadiazocine Derivatives: : Including molecules with varying substituents.
Related Heterocycles: : Such as oxadiazole and oxazine derivatives.
This compound's distinctive structure and reactivity profile make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-bromo-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-19-12-16(15-11-14(20)7-8-17(15)24-19)21-18(23)22(19)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDAMVYKBUMGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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